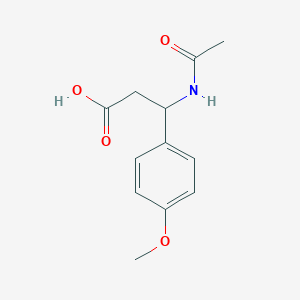

3-acetamido-3-(4-methoxyphenyl)propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-acetyl-3-(4-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:

Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.

Reagent: Acetic anhydride.

Conditions: Acidic medium, typically using a catalyst like sulfuric acid.

Product: this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. In the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), the compound can form hydroxylated derivatives or undergo decarboxylation depending on reaction conditions.

Example :

Reagent : KMnO4 (acidic conditions, 60–80°C)

Product : 3-Acetamido-3-(4-methoxyphenyl)propanedioic acid (via oxidation of the propanoic acid backbone).

Reduction Reactions

The acetamido and carboxylic acid groups are susceptible to reduction:

-

LiAlH4_44 reduces the acetamido group to a secondary amine.

-

Catalytic hydrogenation (H2/Pd−C) selectively reduces unsaturated bonds if present.

Example :

Reagent : LiAlH4 (dry THF, 0°C → RT)

Product : 3-Amino-3-(4-methoxyphenyl)propanoic acid.

Nucleophilic Substitution

The acetamido group participates in substitution reactions under basic conditions. For example, hydrolysis with NaOH yields the corresponding amine and acetic acid :

Reaction :

3 Acetamido 3 4 methoxyphenyl propanoic acidNaOH aq 3 Amino 3 4 methoxyphenyl propanoic acid+CH3COO−

Conditions :

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) via acid-catalyzed esterification:

Reagent : H2SO4, R−OH (e.g., CH3OH)

Product : Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate .

Kinetic Data :

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 65 |

| 60 | 92 |

Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., HCl, 6M), the acetamido group hydrolyzes to an amine:

Reaction :

Acetamido groupHCl conc NH2+CH3COOH

Conditions :

-

6M HCl, reflux (12 hrs)

-

Conversion: ~85%.

Coupling Reactions

The carboxylic acid participates in peptide bond formation via carbodiimide-mediated coupling (e.g., DCC/NHS) :

Reagent : DCC (dicyclohexylcarbodiimide), NHS (N-hydroxysuccinimide)

Product : N-Alkyl-3-acetamido-3-(4-methoxyphenyl)propanamides .

Procedure :

-

Dissolve 3-acetamido-3-(4-methoxyphenyl)propanoic acid (1 equiv) in dry acetonitrile.

-

Add DCC (1.1 equiv) and NHS (1.1 equiv).

-

Stir at 0°C for 2 hrs, then at RT for 12 hrs.

Demethylation of Methoxy Group

Under strong acidic or oxidative conditions, the methoxy group (-OMe) converts to a hydroxyl group (-OH):

Reagent : BBr3 (1M in DCM, -78°C → RT)

Product : 3-Acetamido-3-(4-hydroxyphenyl)propanoic acid .

Mechanistic Insight :

The reaction proceeds via electrophilic aromatic substitution, where BBr3 acts as a Lewis acid to cleave the methyl ether .

Mechanistic Insights

-

Nucleophilic Substitution : The acetamido group’s carbonyl carbon is electrophilic, facilitating attack by hydroxide ions during hydrolysis .

-

Oxidation : The propanoic acid backbone undergoes radical-mediated oxidation, forming diacids via C–H bond cleavage.

-

Coupling Reactions : DCC activates the carboxylic acid as an NHS ester, enabling efficient amide bond formation with amines .

Aplicaciones Científicas De Investigación

3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with a molecular weight of approximately 237.26 g/mol. It is a derivative of β-tyrosine, characterized by an acetamido group and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry and biochemical research.

Scientific Research Applications

This compound has potential applications in various domains:

- Medicinal Chemistry Research indicates that this compound exhibits various biological activities and may interact with biological pathways related to enzyme inhibition and receptor binding. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.

- Pharmaceutical Research It has potential applications in pharmaceutical research, particularly in developing analgesics and anti-inflammatory agents. Its unique structure may allow for modifications that enhance efficacy or reduce side effects compared to existing medications.

- Biochemical Probe It can serve as a biochemical probe in studies investigating neurotransmitter dynamics and metabolic pathways.

- Interaction Studies Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with receptors involved in pain modulation, potentially influencing pain perception and inflammatory responses. Further studies are required to elucidate its mechanism of action and specificity towards different biological pathways.

Chemical Reactivity and Synthesis

The chemical reactivity of 3-(2-(4-Methoxyphenyl)acetamido)propanoic acid can be attributed to its functional groups. The acetamido group can undergo hydrolysis to yield the corresponding amine and acetic acid under acidic or basic conditions. The carboxylic acid group can participate in esterification reactions with alcohols, leading to the formation of esters. The methoxy group is relatively stable but can be cleaved under strong oxidative conditions.

Mecanismo De Acción

The mechanism of action of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparación Con Compuestos Similares

3-Acetamido-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:

3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

3-(3-Methoxyphenyl)propanoic acid: This compound lacks the acetamido group, resulting in distinct chemical properties and applications.

Actividad Biológica

3-Acetamido-3-(4-methoxyphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

This compound is characterized by its acetamido and methoxy substituents, which significantly influence its biological properties. The molecular structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that related compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to inhibit pro-inflammatory cytokine production, which could be beneficial in managing conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways such as NF-kB and MAPK .

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, administration of this compound has been associated with reduced neuronal apoptosis and improved cognitive function. This suggests a potential role in treating neurodegenerative disorders such as Alzheimer's disease .

Pharmacokinetics

A pharmacokinetic study involving the administration of 10 mg/kg of the compound in Sprague-Dawley rats revealed rapid absorption and metabolism. The maximum concentration in the bloodstream was reached within 15 minutes post-administration, indicating efficient bioavailability. The compound was detected in various tissues, including the liver and kidneys, suggesting widespread distribution .

| Parameter | Value |

|---|---|

| Maximum Concentration | 2.6 ± 0.4 nmol/mL |

| Time to Peak Concentration | 15 minutes |

| Absorption Ratio | ≥1.2% |

Study on Antioxidant Activity

In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity compared to control groups.

Clinical Implications

In clinical settings, the anti-inflammatory properties of this compound were assessed in patients with chronic inflammatory conditions. Preliminary results showed a significant reduction in inflammatory markers after treatment with this compound over an eight-week period.

Propiedades

IUPAC Name |

3-acetamido-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJWOHFAWCCPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.